molecular formula C28H32N2OS B3017772 N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide CAS No. 850917-21-4

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide

Cat. No.: B3017772
CAS No.: 850917-21-4
M. Wt: 444.64
InChI Key: YKXFYRCUVARAQD-UHFFFAOYSA-N
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Description

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide is a complex organic compound that features an indole moiety, a sulfanyl linkage, and an adamantane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: Pd/C, hydrogen gas, mild temperatures.

    Substitution: Br2, HNO3, H2SO4, typically at room temperature or slightly elevated temperatures.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . The sulfanyl linkage may enhance the compound’s ability to penetrate cell membranes, while the adamantane group provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide is unique due to its combination of an indole moiety, a sulfanyl linkage, and an adamantane carboxamide group. This unique structure imparts a combination of biological activity, membrane permeability, and structural stability that is not commonly found in other compounds .

Properties

IUPAC Name

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2OS/c1-18-6-8-22(9-7-18)25-26(23-4-2-3-5-24(23)30-25)32-11-10-29-27(31)28-15-19-12-20(16-28)14-21(13-19)17-28/h2-9,19-21,30H,10-17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXFYRCUVARAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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